
Fmoc-2-cyano-L-phenylalanine
Übersicht
Beschreibung
Fmoc-2-cyano-L-phenylalanine is a compound with the molecular formula C25H20N2O4 . It is a derivative of phenylalanine, an essential amino acid, and is used in the synthesis of peptides .
Synthesis Analysis
Fmoc-2-cyano-L-phenylalanine can be synthesized using Fmoc solid-phase peptide synthesis . This method is the preferred choice for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The synthesis involves the use of pH modulators such as trisodium citrate .Molecular Structure Analysis
The molecular structure of Fmoc-2-cyano-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .Physical And Chemical Properties Analysis
Fmoc-2-cyano-L-phenylalanine has a molecular weight of 412.4 g/mol . Its physical and chemical properties can be affected by pH modulators, which can alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Fmoc-2-cyano-L-phenylalanine: is a valuable compound in proteomics research due to its ability to incorporate into peptides via standard Fmoc solid-phase peptide synthesis . Its cyano group can act as a handle for further chemical modifications, allowing researchers to study protein interactions and functions.
Peptide Synthesis
This compound is used in the synthesis of peptides, particularly in the creation of peptide libraries for drug discovery . The Fmoc group protects the amino group
Safety and Hazards
Zukünftige Richtungen
Fmoc-2-cyano-L-phenylalanine has shown potential in the fabrication of various biofunctional materials . It has been used to create hydrogels with enhanced mechanical properties, self-recovery, and shape memory capability . Furthermore, Fmoc-phenylalanine-based hydrogel has been shown to be effective against both Gram-negative and Gram-positive bacteria , indicating its potential use in antimicrobial applications.
Wirkmechanismus
Target of Action
Fmoc-2-cyano-L-phenylalanine primarily targets the α-amino group of the amino acid during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protecting group, preventing the α-amino group from reacting with other reagents during peptide synthesis .
Mode of Action
The compound interacts with its targets through the Fmoc group. This group is used to protect the α-amino group of the amino acid during SPPS . This protection allows for the controlled coupling of amino acids in peptide synthesis reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the construction of peptidomimetics due to its structural similarities to various natural peptides .
Pharmacokinetics
It is known that the compound is used in proteomics research , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that make it suitable for this type of research.
Result of Action
The primary result of Fmoc-2-cyano-L-phenylalanine’s action is the successful synthesis of peptides. By protecting the α-amino group during SPPS, the compound allows for the controlled coupling of amino acids, leading to the formation of peptides .
Action Environment
The action of Fmoc-2-cyano-L-phenylalanine can be influenced by environmental factors. For instance, the resistance phenotype of certain mutants is conditional to the concentration of Mg 2+ in the environment . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401933-16-2 | |
| Record name | 401933-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






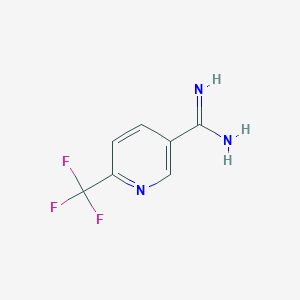
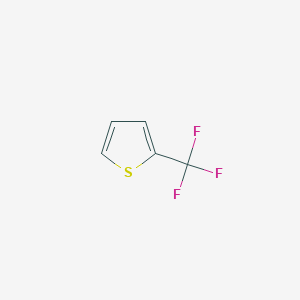

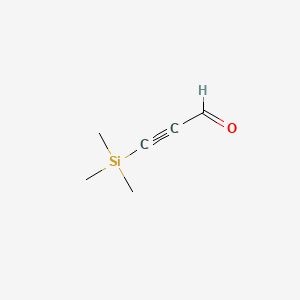
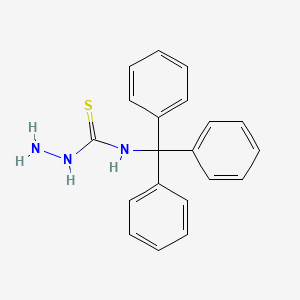
![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)
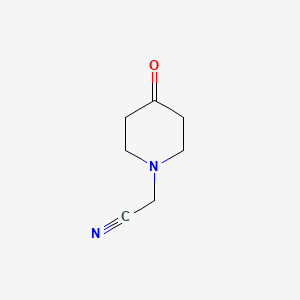

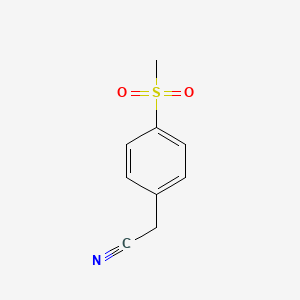
![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)
